

2-(p-Tolyl)pyrimidine chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(p-Tolyl)pyrimidine

Cat. No.: B3029740

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Reactivity of **2-(p-Tolyl)pyrimidine**

Abstract

2-(p-Tolyl)pyrimidine is an aromatic heterocyclic compound that has garnered significant attention as a versatile building block in modern chemistry. Featuring a π -deficient pyrimidine ring directly coupled to an electron-rich p-tolyl moiety, this molecule possesses a unique electronic and structural profile. This guide provides a comprehensive technical overview of **2-(p-tolyl)pyrimidine**, synthesized for an audience of researchers, medicinal chemists, and materials scientists. We will delve into its core physicochemical and spectroscopic properties, explore prevalent synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in drug discovery, agrochemicals, and materials science. The content herein is grounded in established scientific literature, offering both foundational knowledge and field-proven insights to empower innovative research and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. This section details the key physical, chemical, and spectroscopic characteristics of **2-(p-tolyl)pyrimidine**.

Core Chemical Properties

The fundamental properties of **2-(p-tolyl)pyrimidine** are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies. The compound presents as a stable, crystalline solid under standard conditions, with good solubility in many common organic solvents, a characteristic enhanced by the p-tolyl group.[1][2]

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₀ N ₂	[1]
Molecular Weight	170.22 g/mol	[1][3]
CAS Number	77232-13-4	[1][3][4]
Appearance	White to light yellow/orange crystalline powder	[1][2][5]
Melting Point	88 - 92 °C	[1][2][4]
Boiling Point (Predicted)	208.1 ± 23.0 °C	[4]
pKa (Predicted)	1.35 ± 0.13	[4]
Purity	≥ 98% (GC)	[1][2]
Storage Conditions	2 - 8 °C, Inert atmosphere	[1][3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure verification and purity assessment. While specific spectra depend on the acquisition conditions, the following provides an expert interpretation of the expected spectroscopic signature of **2-(p-tolyl)pyrimidine**.

- ¹H NMR: The proton NMR spectrum is highly characteristic. It would feature a singlet for the methyl (–CH₃) protons of the tolyl group around δ 2.4 ppm. The aromatic region (δ 7.0-9.0 ppm) would show two distinct patterns: an AA'BB' system for the para-substituted tolyl ring (two doublets, integrating to 2H each) and the signals for the pyrimidine ring protons. The C5 proton of the pyrimidine ring typically appears as a triplet, while the C4 and C6 protons appear as a doublet.

- ^{13}C NMR: The carbon spectrum would display a signal for the methyl carbon around δ 21 ppm. The aromatic region would contain signals for the six carbons of the tolyl ring and the four distinct carbons of the pyrimidine ring. The carbon at the 2-position of the pyrimidine, being attached to two nitrogen atoms and the aryl group, would be significantly deshielded. Spectroscopic data for related pyrimidine derivatives can serve as a valuable benchmark for analysis.[6][7]
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl group just above 3000 cm^{-1} and below 3000 cm^{-1} , respectively. Key fingerprint absorptions would include C=N and C=C stretching vibrations within the $1600\text{-}1400\text{ cm}^{-1}$ region, which are characteristic of the pyrimidine heterocycle.[7]
- Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion peak (M^+) at $\text{m/z} = 170.22$, confirming the molecular weight.

Part 2: Synthesis Methodologies

The synthesis of **2-(p-tolyl)pyrimidine** can be accomplished through several reliable strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. As a Senior Application Scientist, the recommendation is to prioritize methods that are scalable, high-yielding, and utilize commercially available precursors.

Common Synthetic Routes

Three principal strategies have proven effective for the synthesis of 2-arylpyrimidines, including the title compound.

- A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This is arguably the most versatile and widely used method. It involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with p-tolylboronic acid in the presence of a palladium catalyst and a base. [8][9] The reaction is known for its high functional group tolerance and generally excellent yields. The choice of catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$, is critical for efficient coupling.[10][11]

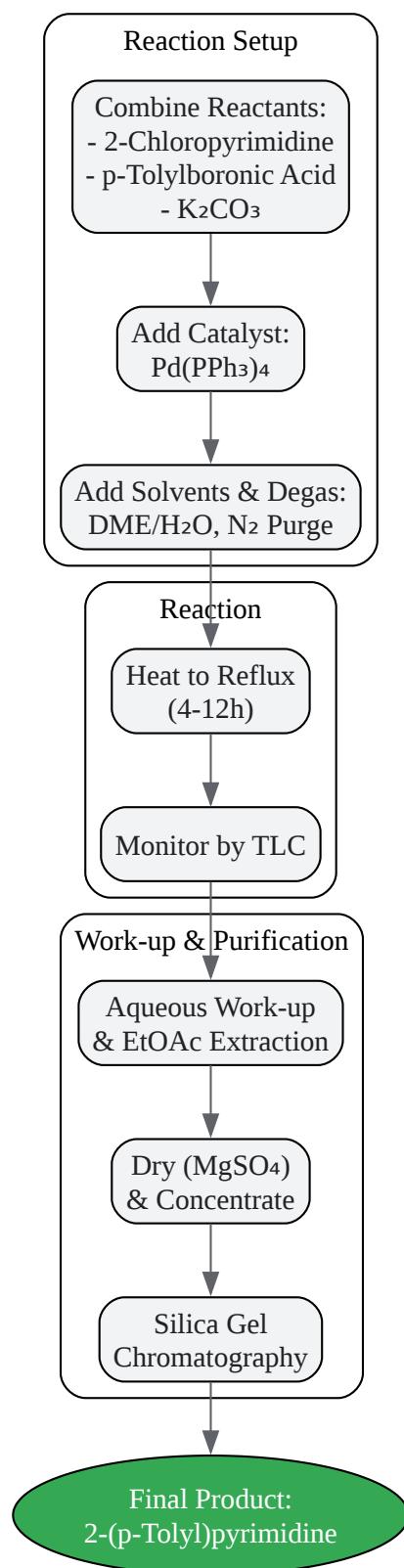
- B. Nucleophilic Aromatic Substitution (SNAr): This metal-free approach offers a cost-effective alternative. An activated 2-substituted pyrimidine, often bearing a good leaving group like a sulfone, can react with a p-tolyl nucleophile, such as a Grignard reagent (p-tolylmagnesium bromide).[12] This method's efficiency is highly dependent on the electronic tuning of the pyrimidine ring.
- C. Classical Ring Condensation: This foundational method involves the cyclocondensation of p-toluamidine with a 1,3-dicarbonyl compound or a synthetic equivalent. While fundamental to pyrimidine chemistry, this approach may lack the regiocontrol and substrate scope of modern cross-coupling reactions.[13]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a reliable, lab-scale synthesis of **2-(p-tolyl)pyrimidine**. The causality behind the choice of reagents is critical: Pd(PPh₃)₄ is a robust, well-understood catalyst for this type of coupling; potassium carbonate is an effective and economical base; and the DME/water solvent system facilitates the dissolution of both organic and inorganic reagents, which is essential for the catalytic cycle.[8]

Reaction: 2-Chloropyrimidine + p-Tolylboronic Acid → **2-(p-Tolyl)pyrimidine**

Reagents & Materials:


- 2-Chloropyrimidine (1.0 eq)
- p-Tolylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (2.5 eq)
- 1,2-Dimethoxyethane (DME)
- Deionized Water
- Ethyl acetate (for extraction)

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography

Step-by-Step Methodology:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine, p-tolylboronic acid, and potassium carbonate.
- Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
- Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add DME and water (typically a 4:1 to 3:1 ratio). Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes. Causality: Removing oxygen is crucial as it can oxidize the Pd(0) catalyst, rendering it inactive.
- Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **2-(p-tolyl)pyrimidine** as a crystalline solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura synthesis workflow for **2-(p-tolyl)pyrimidine**.

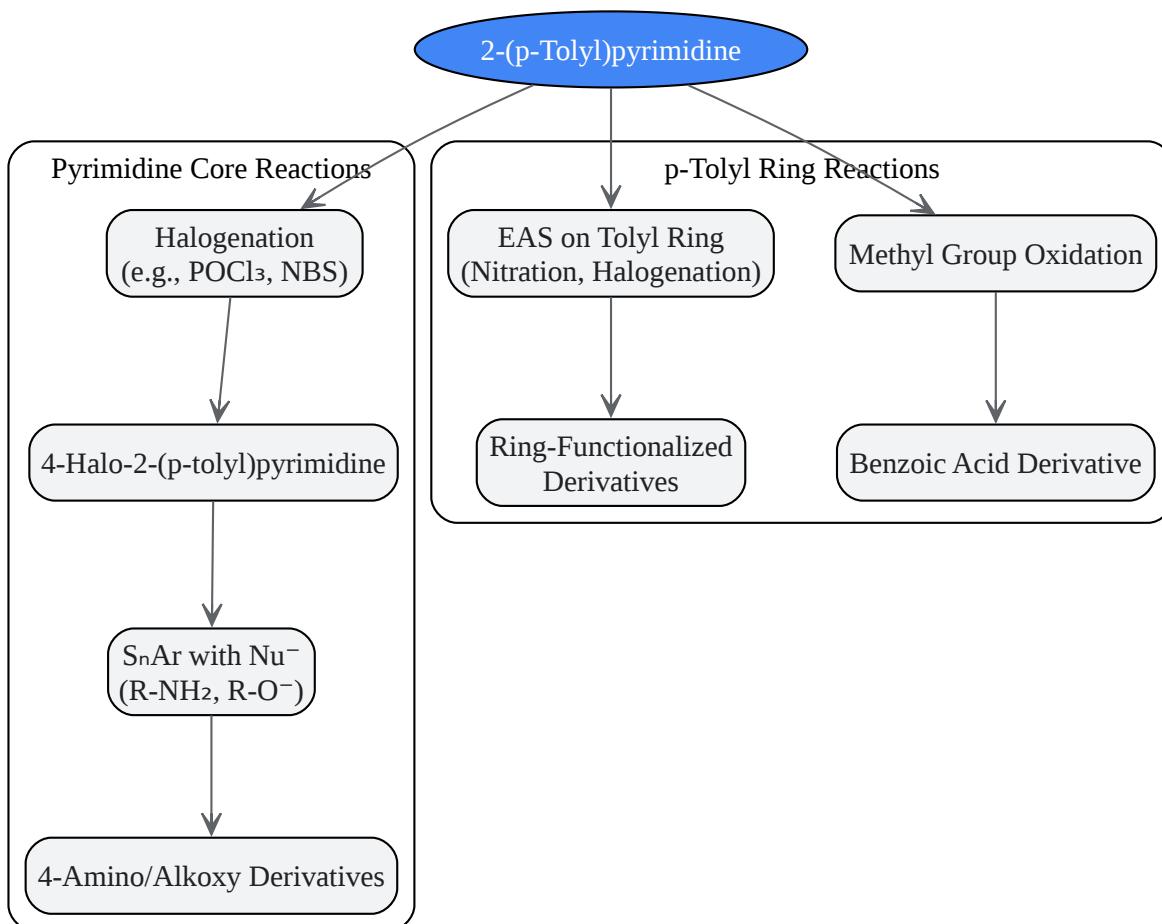
Part 3: Chemical Reactivity and Derivatization

The reactivity of **2-(p-tolyl)pyrimidine** is a fascinating interplay between its two constituent parts: the electron-deficient pyrimidine ring and the electron-donating p-tolyl group.

Electronic Nature and Reactivity Overview

The pyrimidine ring is a classic example of a π -deficient heterocycle. The two electronegative nitrogen atoms withdraw electron density from the ring, making it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), which typically requires harsh conditions.[\[14\]](#)

The p-tolyl group, attached at the 2-position, exerts an electron-donating effect through hyperconjugation and weak induction. This has two main consequences:


- It slightly reduces the electron deficiency of the pyrimidine ring compared to an unsubstituted pyrimidine.
- It activates the attached benzene ring towards EAS, directing incoming electrophiles to the ortho positions relative to the methyl group.

Key Reaction Classes

- A. Electrophilic Aromatic Substitution (EAS): While EAS on the pyrimidine core is challenging, the tolyl ring readily undergoes reactions like nitration, halogenation, and Friedel-Crafts acylation. These reactions provide a handle for further functionalization on the aryl portion of the molecule.
- B. Nucleophilic Aromatic Substitution (SNAr): To make the pyrimidine ring reactive towards nucleophiles, a leaving group (like a halogen) must be present at the 4- or 6-position. 2-(p-Tolyl)-4-chloropyrimidine, for instance, is an excellent substrate for SNAr reactions with amines, alkoxides, or thiolates, serving as a gateway to a vast library of derivatives.[\[15\]](#)[\[16\]](#)
- C. Reactions at Ring Nitrogens: As a weak base, the pyrimidine nitrogens can be protonated in acidic media or alkylated with electrophiles like alkyl halides to form pyrimidinium salts.[\[17\]](#)

- D. Derivatization of the Methyl Group: The benzylic protons of the tolyl group can be involved in radical reactions. For example, free-radical bromination (e.g., with NBS) can introduce a bromine atom, creating a versatile benzyl bromide intermediate. The methyl group can also be oxidized to a carboxylic acid under strong oxidizing conditions.

Derivatization Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways starting from **2-(p-tolyl)pyrimidine**.

Part 4: Applications in Research and Development

The unique structure of **2-(p-tolyl)pyrimidine** makes it a valuable intermediate and a "privileged scaffold" in several high-value R&D sectors.[1][6]

Medicinal Chemistry Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[18][19] **2-(p-Tolyl)pyrimidine** serves as a key starting material for pharmacologically active molecules.

- Oncology: Derivatives of 2-arylamino pyrimidines have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including mutants like T790M/L858R that confer resistance to existing therapies for non-small cell lung cancer. [16]
- Anti-inflammatory and Immunology: The scaffold is used to develop dual inhibitors targeting pathways involved in acute lung injury, demonstrating potential in treating severe inflammatory conditions.[20]
- Antifibrotic Agents: Novel derivatives have shown promising antifibrotic activity, indicating potential for treating conditions characterized by excessive collagen deposition.[6]

Agrochemicals

In agriculture, the pyrimidine scaffold is crucial for developing next-generation crop protection agents. **2-(p-Tolyl)pyrimidine** is used as an intermediate in the synthesis of selective herbicides and fungicides that offer enhanced efficacy and better safety profiles.[1][2]

Materials Science and Coordination Chemistry

Beyond life sciences, **2-(p-tolyl)pyrimidine** finds applications in advanced materials.

- High-Performance Polymers: Its incorporation into polymer backbones can improve thermal stability and mechanical properties.[1]
- Ligand Chemistry: The nitrogen atoms of the pyrimidine ring can coordinate with metal ions. This allows **2-(p-tolyl)pyrimidine** and its derivatives to be used as ligands in the design of

catalysts and functional materials with unique electronic or photophysical properties.[\[1\]](#)[\[2\]](#)

Conclusion

2-(p-Tolyl)pyrimidine is far more than a simple chemical intermediate; it is a highly enabling platform for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an ideal starting point for complex molecular design. From developing targeted cancer therapies and advanced crop protection solutions to creating novel materials, the **2-(p-tolyl)pyrimidine** scaffold continues to demonstrate its immense value and potential. This guide has provided the core technical knowledge necessary for researchers and developers to confidently and creatively leverage this powerful molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2-(p-Tolyl)pyrimidine CAS#: 77232-13-4 [m.chemicalbook.com]
- 5. 2-(p-Tolyl)pyrimidine | 77232-13-4 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. growingscience.com [growingscience.com]
- 15. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFR T790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 20. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(p-Tolyl)pyrimidine chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029740#2-p-tolyl-pyrimidine-chemical-properties-and-reactivity\]](https://www.benchchem.com/product/b3029740#2-p-tolyl-pyrimidine-chemical-properties-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com